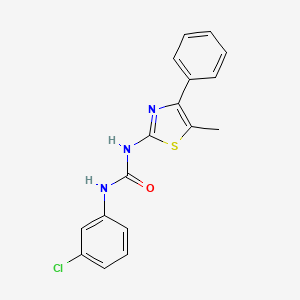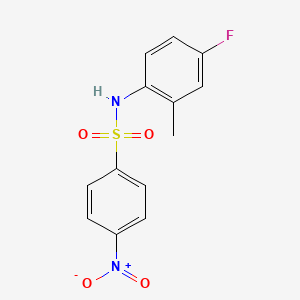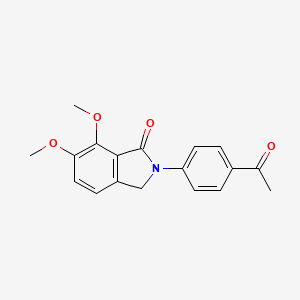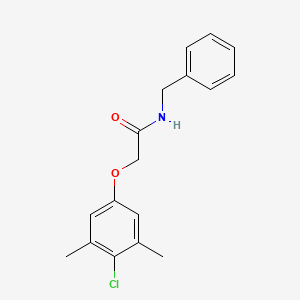
N-(3-chlorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, also known as CMPTU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CMPTU is a urea derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea involves the inhibition of the P2X7 receptor, which is a ligand-gated ion channel that is expressed in various cells, including immune cells and neurons. The P2X7 receptor is involved in several physiological processes, including the regulation of neurotransmitter release, inflammation, and apoptosis. By inhibiting the activity of the P2X7 receptor, this compound can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of ATP-induced calcium influx, the reduction of inflammatory cytokine production, and the modulation of neuronal excitability. These effects make this compound a promising candidate for the treatment of various diseases, including neuropathic pain, inflammation, and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-chlorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea is its high specificity for the P2X7 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in certain experimental settings.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea. One area of interest is the development of more potent derivatives of this compound that can be used for therapeutic applications. Another area of research is the elucidation of the precise molecular mechanism of action of this compound, which may lead to the identification of new targets for drug development. Additionally, the potential use of this compound in the treatment of other diseases, such as cancer and autoimmune disorders, warrants further investigation.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea involves the reaction of 3-chloroaniline and 5-methyl-4-phenyl-2-thiohydantoin in the presence of triethylamine and acetonitrile. The resulting product is then treated with hydrochloric acid and filtered to obtain this compound in high purity.
Scientific Research Applications
N-(3-chlorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of neuropathic pain. Studies have shown that this compound can alleviate neuropathic pain by inhibiting the activity of the P2X7 receptor, which is involved in the transmission of pain signals.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-15(12-6-3-2-4-7-12)20-17(23-11)21-16(22)19-14-9-5-8-13(18)10-14/h2-10H,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBNZKJBSDYSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5863615.png)
![4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl thiocyanate](/img/structure/B5863623.png)

![N'-(5-bromo-2,4-dimethoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5863632.png)
![2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5863638.png)


![N-(3-acetylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5863659.png)
![2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5863676.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5863688.png)
![N-(3,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5863692.png)
![4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5863699.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5863702.png)